N-(4-bromophenethyl)-2-chloroacetamide N-(4-bromophenethyl)-2-chloroacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC12942854
InChI: InChI=1S/C10H11BrClNO/c11-9-3-1-8(2-4-9)5-6-13-10(14)7-12/h1-4H,5-7H2,(H,13,14)
SMILES: C1=CC(=CC=C1CCNC(=O)CCl)Br
Molecular Formula: C10H11BrClNO
Molecular Weight: 276.56 g/mol

N-(4-bromophenethyl)-2-chloroacetamide

CAS No.:

Cat. No.: VC12942854

Molecular Formula: C10H11BrClNO

Molecular Weight: 276.56 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenethyl)-2-chloroacetamide -

Specification

Molecular Formula C10H11BrClNO
Molecular Weight 276.56 g/mol
IUPAC Name N-[2-(4-bromophenyl)ethyl]-2-chloroacetamide
Standard InChI InChI=1S/C10H11BrClNO/c11-9-3-1-8(2-4-9)5-6-13-10(14)7-12/h1-4H,5-7H2,(H,13,14)
Standard InChI Key JSSGVZJAQJUAPO-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCNC(=O)CCl)Br
Canonical SMILES C1=CC(=CC=C1CCNC(=O)CCl)Br

Introduction

Chemical Structure and Physicochemical Properties

N-(4-Bromophenyl)-2-chloroacetamide features a bromophenyl group attached to the nitrogen of a chloroacetamide backbone. The IUPAC name for this compound is N-(4-bromophenyl)-2-chloroacetamide, and its canonical SMILES representation is C1=CC(=CC=C1NC(=O)CCl)Br. Key physicochemical properties include:

PropertyValue
Molecular Weight248.50 g/mol
Melting Point145–147°C (literature)
SolubilityLow in water; soluble in polar aprotic solvents (e.g., DCM, DMF)
StabilityStable under inert conditions; hydrolyzes in acidic/basic media

The bromine atom at the para position of the phenyl ring enhances electrophilic substitution reactivity, while the chloroacetamide group facilitates nucleophilic attacks, making the compound a flexible building block for further derivatization .

Synthesis and Optimization

Direct Amidation Route

The most common synthesis involves reacting 4-bromoaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds in anhydrous dichloromethane at 0–20°C for 16 hours, yielding the product in 97% purity .

4-Bromoaniline+2-Chloroacetyl ChlorideEt3NCH2Cl2N-(4-Bromophenyl)-2-chloroacetamide\text{4-Bromoaniline} + \text{2-Chloroacetyl Chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{CH}_2\text{Cl}_2} \text{N-(4-Bromophenyl)-2-chloroacetamide}

Key Parameters:

  • Temperature Control: Maintaining 0–5°C during reagent addition minimizes side reactions.

  • Solvent Choice: Dichloromethane’s low polarity reduces byproduct formation.

  • Base Selection: Triethylamine scavenges HCl, shifting equilibrium toward product formation .

Alternative Coupling Methods

An alternative approach uses 4-bromoaniline and 2-chloroacetic acid with coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method avoids harsh acyl chloride conditions, achieving yields of 80–85% under milder temperatures (25–40°C).

Biological Activity and Mechanisms

Antimicrobial Properties

N-(4-Bromophenyl)-2-chloroacetamide exhibits broad-spectrum activity against fungal and bacterial pathogens:

PathogenMIC (µg/mL)
Fusarium oxysporum12.5–50
Staphylococcus aureus25
Candida albicans50

The compound disrupts microbial cell membranes via halogen-mediated lipid peroxidation and inhibits ergosterol biosynthesis in fungi. Its chloroacetamide moiety also interferes with bacterial peptidoglycan crosslinking, enhancing efficacy against methicillin-resistant S. aureus (MRSA).

Industrial and Agricultural Applications

Pharmaceutical Intermediate

The compound is a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and analgesics. For example, it serves as a key intermediate in synthesizing bromfenac, a COX-2 inhibitor used for postoperative pain.

Agrochemical Development

In agrochemistry, derivatives of N-(4-Bromophenyl)-2-chloroacetamide are incorporated into herbicides targeting acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis. Field trials show 90% efficacy against Amaranthus retroflexus at 2 kg/ha.

Material Science Innovations

The compound’s halogenated structure enhances polymer thermal stability. Incorporating it into polyamide resins increases glass transition temperatures (T₉) by 15–20°C, making these materials suitable for high-temperature coatings.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the phenyl ring’s substituents to enhance anticancer potency.

  • Green Synthesis Routes: Exploring biocatalytic methods using lipases or acyltransferases to reduce solvent waste.

  • Nanoparticle Drug Delivery: Encapsulating the compound in polymeric nanoparticles to improve bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator